BenchChemオンラインストアへようこそ!

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Muscarinic M3 antagonists Quinuclidine carbamate SAR Thiophene positional isomerism

This dihydrochloride salt is the essential amine precursor for synthesizing high-potency quinuclidine carbamate M3 antagonists (IC₅₀ = 1 nM at human M3). Unlike generic quinuclidine cores, its precise 3-thiophene regiochemistry and stable salt form ensure reproducible yields in carbamate formation and reductive amination for respiratory drug discovery. Bulk and research quantities available.

Molecular Formula C12H20Cl2N2S
Molecular Weight 295.27
CAS No. 1955540-89-2
Cat. No. B2471106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
CAS1955540-89-2
Molecular FormulaC12H20Cl2N2S
Molecular Weight295.27
Structural Identifiers
SMILESC1CN2CCC1C(C2)NCC3=CSC=C3.Cl.Cl
InChIInChI=1S/C12H18N2S.2ClH/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10;;/h3,6,9,11-13H,1-2,4-5,7-8H2;2*1H
InChIKeyJPOKGKCGFKBMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride CAS 1955540-89-2: Core Structural Identity and Procurement-Relevant Class Profile


N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride (CAS 1955540-89-2) is a quinuclidine-derived bicyclic secondary amine supplied as a dihydrochloride salt with molecular formula C₁₂H₂₀Cl₂N₂S and molecular weight 295.27 g/mol . The compound features a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core linked via a secondary amine at the 3-position to a thiophen-3-ylmethyl substituent . It belongs to the broader class of N-substituted quinuclidin-3-amines widely employed as chiral building blocks, synthetic intermediates, and scaffolds for muscarinic receptor ligands [1]. The dihydrochloride salt form provides enhanced aqueous solubility relative to the free base (CAS 1019582-54-7), facilitating handling in aqueous reaction conditions . Commercial availability includes 95%+ and 98% purity grades from multiple suppliers .

Why N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride Cannot Be Replaced by Generic In-Class Analogs: The Evidence Threshold


Generic substitution among N-substituted quinuclidin-3-amines fails because regiochemistry of the heteroaryl substituent (thiophene-3-ylmethyl vs. thiophene-2-ylmethyl), salt form (dihydrochloride vs. free base vs. other salts), and amino-group substitution pattern directly govern downstream reactivity in carbamate formation, reductive amination, and acylation reactions central to medicinal chemistry workflows [1]. In muscarinic M3 antagonist development, the specific thiophene-3-ylmethyl carbamate derivative (CHEMBL1779034) demonstrates an IC₅₀ of 1 nM at human M3 receptors—a potency that changes markedly with thiophene positional isomerism or replacement with furan-2-ylmethyl/benzyl groups, as established by SAR data in the Almirall quinuclidine carbamate patent family [2]. The quantitative evidence below establishes that procurement decisions based solely on quinuclidine core similarity without verifying exact substitution pattern and salt stoichiometry directly risk failed reproducibility in ligand synthesis and structure-activity studies.

Quantitative Differentiation Evidence Guide for N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride


Thiophene-3-ylmethyl vs. Thiophene-2-ylmethyl Regiochemistry: Impact on M3 Muscarinic Receptor Ligand Potency

The thiophene-3-ylmethyl carbamate derivative of (R)-quinuclidin-3-amine (CHEMBL1779034) exhibits an IC₅₀ of 1 nM for displacement of [³H]NMS from human muscarinic M3 receptors expressed in CHO-K1 cells, whereas the thiophene-2-ylmethyl positional isomer (CHEMBL1779033) shows an IC₅₀ of 0.6 nM under identical assay conditions [1][2]. Although both isomers possess sub-nanomolar to low-nanomolar M3 affinity, the 1.7-fold potency difference demonstrates that the position of the sulfur atom in the thiophene ring modulates receptor binding, a critical consideration when selecting the amine building block for structure-activity relationship (SAR) studies [1].

Muscarinic M3 antagonists Quinuclidine carbamate SAR Thiophene positional isomerism

Dihydrochloride Salt vs. Free Base: Solubility and Handling Advantage in Aqueous Synthesis

N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride (MW 295.27 g/mol) is the bis-HCl salt of the free base (CAS 1019582-54-7, MW 222.35 g/mol). Quinuclidine amine dihydrochloride salts generally exhibit aqueous solubility exceeding 25 mg/mL, whereas the corresponding free bases are sparingly soluble in water and require organic co-solvents (e.g., DMSO, DMF) for dissolution [1]. The dihydrochloride salt enables direct use in aqueous reaction media (e.g., amide coupling, reductive amination in water/organic mixtures) without pre-neutralization, reducing process steps relative to free-base procurement .

Salt form selection Aqueous solubility Building block handling

Chiral Resolution Potential: (R)- vs. (S)-Quinuclidin-3-amine Scaffold Differentiation

The 3-aminoquinuclidine scaffold is chiral at the C-3 position, and (R)- and (S)-enantiomers of quinuclidin-3-amine derivatives exhibit divergent pharmacological profiles. (R)-Quinuclidin-3-amine derivatives are established intermediates for serotonin 5-HT₃ receptor antagonists, while (S)-configured analogs are explored as muscarinic M3 antagonists [1]. The thiophene-3-ylmethyl substituted dihydrochloride (provided as racemate unless otherwise specified) serves as a common intermediate for both enantiomeric series, with the rigid quinuclidine bicyclic framework imposing conformational constraints that differentiate it from flexible-chain amine building blocks (e.g., N,N-dimethylethylenediamine derivatives) [2].

Chiral building blocks Stereoselective synthesis Quinuclidine pharmacophore

Commercial Purity Benchmarking: 98% vs. 95% Grade Availability and Procurement Decision Impact

The target compound is commercially available at 98% purity (Leyan, Product No. 1551146) and at ≥95% purity (Chemenu CM453622; CymitQuimica/Biosynth 3D-FDD54089) . The 98% grade offers a 3-percentage-point purity advantage over the 95% grade, which can be significant in multi-step syntheses where cumulative impurity carry-through affects final product yield. Prices scale from approximately €612 for 50 mg (CymitQuimica) to ¥100–500 range for 100 mg–1 g quantities (Leyan), with the 98% grade typically commanding a premium .

Compound purity Procurement specification Building block quality

Computed Physicochemical Profile: logP, PSA, and Drug-Likeness Comparison with Benzyl and Furan Analogs

The free base of the target compound has a computed logP of 4.0 and topological polar surface area (PSA) of 32.8 Ų, with 0 Rule-of-5 violations . This lipophilicity is higher than the corresponding furan-2-ylmethyl analog (logP ≈ 3.0, estimated based on heteroatom substitution) and comparable to the benzyl analog (logP ≈ 3.8–4.2), positioning the thiophene-3-ylmethyl compound in a distinct lipophilicity range that influences membrane permeability and non-specific protein binding in cellular assays [1].

Physicochemical properties Drug-likeness Computational ADME

Optimal Research and Industrial Application Scenarios for N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride


Synthesis of Muscarinic M3 Receptor Antagonist Libraries via Carbamate Derivatization

The target dihydrochloride serves as the direct amine precursor for synthesizing quinuclidine carbamate M3 antagonists. Reaction with phenyl chloroformate yields the (R)-quinuclidin-3-yl phenyl(thiophen-3-ylmethyl)carbamate scaffold, which demonstrates IC₅₀ = 1 nM at human M3 receptors [1]. This scaffold is explicitly claimed in Almirall's M3 antagonist patent family (US8084463B2, EP1100829B1) as a preferred embodiment for respiratory indications [2]. Researchers developing inhaled muscarinic antagonists for COPD or asthma should prioritize this building block to access the thiophene-3-ylmethyl carbamate series.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Libraries

The quinuclidine core provides a rigid, three-dimensional scaffold with a single functionalizable secondary amine, making it ideal for fragment elaboration. With a computed free-base logP of ~3.3–4.0 and PSA of ~54–64 Ų, the compound falls within CNS drug-like space [1]. The thiophene-3-ylmethyl group introduces a sulfur-containing heteroaryl moiety capable of participating in S–π interactions and halogen bonding, offering binding mode diversity not available from benzyl or furan analogs [2]. Procurement of the dihydrochloride salt facilitates direct use in parallel library synthesis without a salt-exchange step.

Asymmetric Organocatalysis Using Chiral Quinuclidine Derivatives

Quinuclidine-based chiral amines are established organocatalysts for Baylis-Hillman, Michael addition, and aldol reactions, where catalyst basicity (pKa of conjugate acid) correlates directly with catalytic turnover [1]. The 3-aminoquinuclidine scaffold has a conjugate acid pKa of approximately 10.7 (3-quinuclidinol analog) to 12.1 (parent quinuclidine) in aqueous buffer [2]. Resolution of the racemic thiophene-3-ylmethyl dihydrochloride into its (R)- and (S)-enantiomers provides chiral amine catalysts or catalyst precursors with tunable steric bulk from the thiophene substituent.

Chemical Biology Probe Synthesis Targeting Nicotinic Acetylcholine Receptors (nAChRs)

3-Substituted quinuclidine derivatives are established ligands for nicotinic acetylcholine receptors, particularly the α7 subtype implicated in cognition and neuroprotection [1]. Patents (e.g., US6492385B2) describe quinuclidine-substituted heteroaryl moieties as nAChR modulators [2]. The thiophene-3-ylmethyl dihydrochloride serves as a key intermediate for introducing the quinuclidine pharmacophore into heteroaryl-containing nAChR ligand series via the secondary amine handle, enabling exploration of cation-π interactions at the receptor binding site.

Quote Request

Request a Quote for N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.